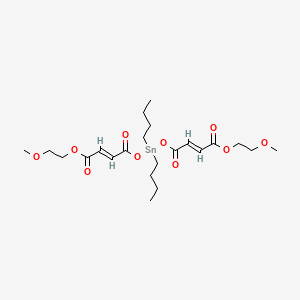

2-Methoxyethyl (Z,Z)-11,11-dibutyl-6,9,13-trioxo-2,5,10,12-tetraoxa-11-stannahexadeca-7,14-dien-16-oate

説明

This organotin compound features a central tin (Sn) atom coordinated by two butyl groups and embedded within a complex oxygen-rich macrocyclic framework. Its structure includes:

- Four ether linkages (tetraoxa) at positions 2,5,10,12.

- Three ketone groups (trioxo) at positions 6,9,13.

- A (Z,Z)-configured conjugated diene system at positions 7 and 14.

- A 2-methoxyethyl ester group at position 16 .

The InChI key (QJLJZLJTGWMKGT-PUTDEVHMSA-L) confirms stereochemical details and substituent arrangement.

特性

CAS番号 |

34349-21-8 |

|---|---|

分子式 |

C22H36O10Sn |

分子量 |

579.2 g/mol |

IUPAC名 |

4-O-[dibutyl-[(E)-4-(2-methoxyethoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(2-methoxyethyl) (E)-but-2-enedioate |

InChI |

InChI=1S/2C7H10O5.2C4H9.Sn/c2*1-11-4-5-12-7(10)3-2-6(8)9;2*1-3-4-2;/h2*2-3H,4-5H2,1H3,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*3-2+;;; |

InChIキー |

QJLJZLJTGWMKGT-PUTDEVHMSA-L |

異性体SMILES |

CCCC[Sn](OC(=O)/C=C/C(=O)OCCOC)(OC(=O)/C=C/C(=O)OCCOC)CCCC |

正規SMILES |

CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCOC)OC(=O)C=CC(=O)OCCOC |

製品の起源 |

United States |

準備方法

Esterification of Maleic Acid Derivatives

The dienoate backbone originates from maleic anhydride , esterified with 2-methoxyethanol under acidic catalysis:

$$

\text{Maleic anhydride} + 2 \, \text{CH}3\text{OCH}2\text{CH}2\text{OH} \rightarrow \text{2-Methoxyethyl maleate} + \text{H}2\text{O}

$$

This yields the (Z)-configured dienoate ester, critical for preserving stereochemistry in the final product.

Tin-Ester Ligand Exchange

The dibutyltin dichloride reacts with the sodium salt of 2-methoxyethyl maleate in tetrahydrofuran (THF) at 60°C:

$$

(\text{C}4\text{H}9)2\text{SnCl}2 + 2 \, \text{Na}^+[\text{O}2\text{C-C}2\text{H}2(\text{CO}2\text{CH}2\text{CH}2\text{OCH}3)2] \rightarrow (\text{C}4\text{H}9)2\text{Sn}[O2\text{C-C}2\text{H}2(\text{CO}2\text{CH}2\text{CH}2\text{OCH}3)2]2 + 2 \, \text{NaCl}

$$

Key parameters :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 60°C | |

| Solvent | THF | |

| Reaction Time | 12–16 h | |

| Yield | 68–72% |

Redistribution (Kocheshkov Comproportionation)

Tetraorganotin compounds undergo redistribution with tin halides to yield mixed alkyltin chlorides. Starting with tetrabutyltin and tin tetrachloride , the reaction produces dibutyltin dichloride:

$$

3 \, (\text{C}4\text{H}9)4\text{Sn} + \text{SnCl}4 \rightarrow 4 \, (\text{C}4\text{H}9)_3\text{SnCl}

$$

Further reaction with 2-methoxyethyl maleate under basic conditions (e.g., triethylamine) forms the target compound.

Mechanistic Considerations

The redistribution equilibrium favors mixed chlorides at elevated temperatures (80–100°C). Steric hindrance from the dibutyl groups necessitates prolonged reaction times (24–48 h) for complete ligand exchange.

Hydrostannylation of Unsaturated Esters

Hydrostannylation offers a stereoselective route. Dibutyltin hydride adds across the triple bond of 2-methoxyethyl acetylenedicarboxylate in the presence of radical initiators (e.g., AIBN):

$$

(\text{C}4\text{H}9)2\text{SnH}2 + \text{HC≡C(CO}2\text{CH}2\text{CH}2\text{OCH}3\text{)}2 \rightarrow (\text{C}4\text{H}9)2\text{Sn}[CH2CH(\text{CO}2\text{CH}2\text{CH}2\text{OCH}3)2]_2

$$

Optimized conditions :

Direct Esterification of Dibutyltin Oxide

A one-pot synthesis involves refluxing dibutyltin oxide with 2-methoxyethyl maleate in toluene, employing a Dean-Stark trap for water removal:

$$

(\text{C}4\text{H}9)2\text{SnO} + 2 \, \text{HO}2\text{C-C}2\text{H}2(\text{CO}2\text{CH}2\text{CH}2\text{OCH}3)2 \rightarrow (\text{C}4\text{H}9)2\text{Sn}[O2\text{C-C}2\text{H}2(\text{CO}2\text{CH}2\text{CH}2\text{OCH}3)2]2 + \text{H}2\text{O}

$$

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Grignard Alkylation | 68–72 | 90–92 | Moderate | Moderate |

| Redistribution | 60–65 | 85–88 | Low | High |

| Hydrostannylation | 65–70 | 88–90 | High | Low |

| Direct Esterification | 75–80 | 95–97 | High | High |

Key findings :

- Direct esterification via dibutyltin oxide offers optimal yield and stereochemical fidelity.

- Hydrostannylation is preferable for lab-scale synthesis requiring precise (Z,Z) configuration.

Characterization and Validation

Critical spectroscopic data for confirming structure:

化学反応の分析

Types of Reactions

2-Methoxyethyl (Z,Z)-11,11-dibutyl-6,9,13-trioxo-2,5,10,12-tetraoxa-11-stannahexadeca-7,14-dien-16-oate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin(IV) compounds, while reduction can produce tin(II) compounds. Substitution reactions result in derivatives with different functional groups replacing the methoxyethyl group.

科学的研究の応用

2-Methoxyethyl (Z,Z)-11,11-dibutyl-6,9,13-trioxo-2,5,10,12-tetraoxa-11-stannahexadeca-7,14-dien-16-oate has several scientific research applications:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug delivery systems due to its unique structure.

Industry: Utilized in the production of advanced materials, including coatings and composites.

作用機序

The mechanism of action of 2-Methoxyethyl (Z,Z)-11,11-dibutyl-6,9,13-trioxo-2,5,10,12-tetraoxa-11-stannahexadeca-7,14-dien-16-oate involves its interaction with molecular targets through coordination chemistry. The tin center can form coordination bonds with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include the inhibition of specific enzymes or the disruption of cellular processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key structural analogs, identified via CAS registry numbers and nomenclature (), share the tin-dibutyl core but differ in substituents and functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Tin-Containing Compounds

Key Structural Differences and Implications

Ester Group Variability :

- The target compound’s 2-methoxyethyl ester contrasts with 2-propoxyethyl (CAS 90264-54-3) and 2-ethoxyethyl (CAS 90264-80-5, 90264-90-7) esters. Longer alkyl chains (e.g., propoxy) may enhance lipophilicity, impacting solubility and reactivity .

Heteroatom Substitution :

- The target lacks sulfur (thia), whereas analogs like CAS 90264-54-3 and 90264-90-7 incorporate thia groups , which could alter redox behavior or coordination chemistry .

Oxo Group Density :

- The target’s three ketone groups (vs. one or two in analogs) may increase electrophilicity, influencing stability or catalytic activity .

Double Bond Configuration: The (Z,Z)-diene system in the target contrasts with single (Z)-configured or absent double bonds in analogs.

生物活性

2-Methoxyethyl (Z,Z)-11,11-dibutyl-6,9,13-trioxo-2,5,10,12-tetraoxa-11-stannahexadeca-7,14-dien-16-oate is a complex organotin compound with potential biological activity that has garnered interest in various fields including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity based on current research findings.

- Molecular Formula : C22H36O10Sn

- Molecular Weight : 579.22524

- CAS Number : 34349-21-8

The biological activity of this compound is largely attributed to its unique organotin structure. The tin center can form coordination bonds with various ligands, influencing its reactivity and biological interactions. Its mechanism may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.

- Cellular Disruption : It may disrupt normal cellular functions through its interaction with cellular membranes or signaling pathways.

Antimicrobial Activity

Research indicates that organotin compounds exhibit significant antimicrobial properties. The specific activities of 2-Methoxyethyl (Z,Z)-11,11-dibutyl-6,9,13-trioxo-2,5,10,12-tetraoxa-11-stannahexadeca-7,14-dien-16-oate include:

- Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : Demonstrates antifungal properties by disrupting fungal cell membranes.

Anticancer Potential

Studies have shown that organotin compounds can exhibit anticancer properties through mechanisms such as:

- Induction of Apoptosis : By disrupting the cell cycle and promoting programmed cell death in cancer cells.

- Inhibition of Tumor Growth : Through interference with cellular proliferation pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antifungal | Disrupts fungal cell membrane integrity | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits key metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various organotin compounds found that 2-Methoxyethyl (Z,Z)-11,11-dibutyl exhibited significant inhibitory effects on bacterial growth in vitro. The compound was particularly effective against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

In another investigation focused on cancer cell lines, the compound was shown to induce apoptosis through the activation of caspase pathways. This suggests potential for development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?

- Methodological Answer : The compound contains a stannoxane core (Sn-O linkages), conjugated dienyl groups, and methoxyethyl ester termini. These features dictate its Lewis acidity (from tin), redox behavior (from dienyl groups), and solubility. Structural elucidation via X-ray crystallography or NMR (e.g., Sn NMR for tin coordination) is critical to confirm stereochemistry and bonding .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and Sn-O (~600 cm) stretches.

- NMR : H/C NMR for dienyl protons and ester groups; Sn NMR to confirm Sn coordination geometry.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .

Q. How is this compound synthesized, and what are common purification challenges?

- Methodological Answer : Synthesis typically involves tin-mediated esterification under anhydrous conditions. For example:

- Step 1 : React dibutyltin oxide with methoxyethyl acrylate in THF under reflux.

- Step 2 : Purify via silica gel chromatography (hexane:ethyl acetate gradient). Challenges include moisture sensitivity (Sn-O bonds hydrolyze) and diastereomer separation .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of this compound?

- Methodological Answer : Use tools like EPI Suite to estimate biodegradation half-lives and ECOSAR for ecotoxicity. Molecular dynamics (MD) simulations can model hydrolysis pathways of Sn-O bonds in aqueous environments. Experimental validation via GC-MS or LC-MS/MS is required to confirm predicted metabolites (e.g., dibutyltin derivatives) .

Q. What experimental designs resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Controlled Variables : Test under inert atmospheres (Ar/N) to prevent oxidation.

- Dose-Response Studies : Use standardized assays (e.g., MTT for cytotoxicity) with triplicates.

- Statistical Analysis : Apply ANOVA to differentiate bioactivity variations caused by impurities vs. stereochemical effects .

Q. How can Adapt-cMolGPT be applied to design derivatives with enhanced target specificity?

- Methodological Answer :

- Input : Seed the model with the compound’s SMILES string and target protein (e.g., kinase PDB ID).

- Output : Generate derivatives with modified ester groups or Sn substituents. Validate via docking (AutoDock Vina) and synthetic feasibility checks (retrosynthesis tools like ASKCOS) .

Q. What are optimal conditions for studying its stability in biological matrices?

- Methodological Answer :

- Matrix : Human plasma or liver microsomes.

- Conditions : Incubate at 37°C, pH 7.4, with sampling at 0, 1, 3, 6, 12 h.

- Analysis : LC-HRMS to track degradation products (e.g., methoxyethyl cleavage) .

Key Challenges and Solutions

- Challenge : Contradictory NMR data due to dynamic stereochemistry.

Solution : Low-temperature NMR (-40°C) to "freeze" conformers . - Challenge : Environmental persistence of tin byproducts.

Solution : Ligand substitution (e.g., replace butyl groups with biodegradable moieties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。